Cas no 1361607-08-0 (6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde)

6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde
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- Inchi: 1S/C12H6Cl3NO/c13-9-2-1-3-10(14)11(9)8-5-4-7(6-17)16-12(8)15/h1-6H
- InChI Key: HYAWBOLFYOXFEH-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C(=NC(C=O)=CC=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 267
- XLogP3: 4.5
- Topological Polar Surface Area: 30
6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023752-250mg |
6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde |
1361607-08-0 | 97% | 250mg |
$727.60 | 2022-04-03 | |
Alichem | A023023752-1g |
6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde |
1361607-08-0 | 97% | 1g |
$1,612.80 | 2022-04-03 | |
Alichem | A023023752-500mg |
6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde |
1361607-08-0 | 97% | 500mg |
$1,078.00 | 2022-04-03 |
6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde Related Literature
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1. Book reviews
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde
Introduction to 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde (CAS No. 1361607-08-0)
6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde, identified by its CAS number 1361607-08-0, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic aldehydes, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of chloro substituents and a picolinaldehyde moiety, contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde involve meticulous attention to detail to ensure high purity and yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective chlorination, are often employed to construct the desired framework. The compound's stability under various conditions is also a critical consideration, as it can influence its suitability for subsequent applications in pharmaceutical formulations.
In recent years, there has been growing interest in exploring the pharmacological potential of aldehydes derived from picoline derivatives. The aldehyde functional group in 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde serves as a versatile handle for further chemical modifications, enabling the development of novel analogs with enhanced biological activity. This flexibility has made it a valuable intermediate in the synthesis of various pharmacologically active compounds.
One of the most compelling aspects of this compound is its role in the development of bioactive molecules. Researchers have leveraged its structural motifs to design inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The chloro substituents on the aromatic ring enhance the molecule's lipophilicity, which can improve its membrane permeability and bioavailability. These properties make it an attractive candidate for further investigation in drug discovery programs.
The latest advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde and biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors, suggesting potential therapeutic applications. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in elucidating its molecular structure and dynamics.
In clinical research, the compound has been evaluated for its potential role in modulating inflammatory responses. Studies indicate that derivatives of this molecule can inhibit key enzymes involved in the production of pro-inflammatory cytokines. This finding aligns with the broader effort to develop targeted therapies that mitigate inflammation without causing significant side effects. The ability of 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde to interact with biological systems at multiple levels underscores its significance as a pharmacological tool.
The environmental impact of synthesizing and handling this compound is another area of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the production of such compounds aligns with global environmental standards while maintaining high yields and purity.
Future research directions for 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde include exploring its potential as a lead compound for drug development. By incorporating structural modifications based on computational predictions and experimental data, scientists aim to enhance its potency and selectivity. Additionally, investigating its behavior in vivo will provide insights into its pharmacokinetic properties and long-term safety profile.
The integration of machine learning algorithms into drug discovery pipelines has also opened new avenues for studying this compound. Predictive models can help identify optimal conditions for synthesis and guide the design of novel derivatives with improved characteristics. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and computer scientists in advancing pharmaceutical research.
In conclusion, 6-Chloro-5-(2,6-dichlorophenyl)picolinaldehyde (CAS No. 1361607-08-0) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover its multifaceted properties, this molecule is poised to play a crucial role in addressing various medical challenges.
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